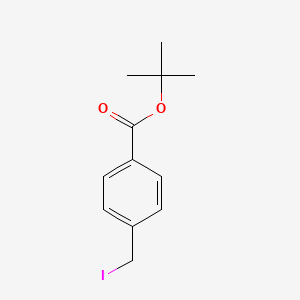

4-Iodomethyl benzoic acid tert-butyl ester

Description

4-Iodomethyl benzoic acid tert-butyl ester (C₁₂H₁₅IO₂, molecular weight 318.15 g/mol) is a halogenated aromatic ester featuring a tert-butyl ester group and an iodomethyl substituent on the benzoic acid backbone. This compound is primarily utilized as an intermediate in organic synthesis, particularly in cross-coupling reactions and nucleophilic substitutions, where the iodine atom acts as a leaving group. Its tert-butyl ester moiety enhances steric protection and stability, making it suitable for multi-step synthetic pathways .

Properties

IUPAC Name |

tert-butyl 4-(iodomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15IO2/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHZWMNUUKIDRQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodomethyl benzoic acid tert-butyl ester typically involves the esterification of 4-Iodomethyl benzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of 4-Iodomethyl benzoic acid tert-butyl ester can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Iodomethyl benzoic acid tert-butyl ester undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethylformamide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

Substitution: Formation of 4-azidomethyl benzoic acid tert-butyl ester or 4-thiocyanatomethyl benzoic acid tert-butyl ester.

Reduction: Formation of 4-hydroxymethyl benzoic acid tert-butyl ester.

Oxidation: Formation of 4-carboxymethyl benzoic acid tert-butyl ester.

Scientific Research Applications

4-Iodomethyl benzoic acid tert-butyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the modification of biomolecules for imaging and diagnostic purposes.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of iodinated compounds for radiopharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Iodomethyl benzoic acid tert-butyl ester involves its reactivity as an iodinated compound. The iodine atom can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The ester group can undergo hydrolysis or reduction, providing access to various functional groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogens and Functional Groups

4-tert-Butyl Benzoic Acid Methyl Ester (C₁₂H₁₆O₂, 192.25 g/mol)

- Key Differences : Replaces the iodomethyl group with a methyl ester.

- Synthesis: Synthesized via esterification of 4-tert-butyl benzoic acid with methanol using anhydrous FeCl₃ as a catalyst, achieving 92.5% yield under optimized conditions (5:1 methanol-to-acid ratio, 8.4% catalyst, 3-hour reaction) .

- Applications : Used in fragrance and polymer industries due to its volatility and lower molecular weight compared to iodinated analogs.

4-Acetyl-2-bromo-benzoic Acid Tert-Butyl Ester (C₁₃H₁₅BrO₃, 299.16 g/mol)

- Key Differences : Bromine substituent at the 2-position and an acetyl group at the 4-position.

- Reactivity : Bromine’s lower electronegativity compared to iodine reduces its efficacy as a leaving group but enhances stability in acidic conditions. The acetyl group enables further functionalization via ketone chemistry .

tert-Butyl 4-Formylbenzoate (C₁₂H₁₄O₃, 206.24 g/mol)

Physical and Chemical Properties

Biological Activity

4-Iodomethyl benzoic acid tert-butyl ester (C12H15IO2) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.

- Molecular Formula : C12H15IO2

- Molecular Weight : 304.15 g/mol

- CAS Number : 67212118

4-Iodomethyl benzoic acid tert-butyl ester is believed to exert its biological effects through several mechanisms, including:

- Inhibition of Enzymes : Similar compounds have shown the ability to inhibit key enzymes involved in cellular signaling pathways, particularly those related to inflammation and cancer progression.

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further investigation in the field of infectious diseases .

Antitumor Activity

Research has demonstrated that 4-Iodomethyl benzoic acid tert-butyl ester exhibits significant antitumor properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

| Cell Line | IC50 Value (μM) | Remarks |

|---|---|---|

| HeLa | 25.0 | Moderate sensitivity observed |

| MCF-7 | 30.5 | Low cytotoxicity at higher concentrations |

| A549 | 22.3 | Significant growth inhibition |

Antimicrobial Activity

The compound has shown promising results against a range of bacterial strains. Its efficacy was evaluated using standard disc diffusion methods, revealing notable zones of inhibition.

| Bacterial Strain | Zone of Inhibition (mm) | Remarks |

|---|---|---|

| E. coli | 15 | Effective against gram-negative bacteria |

| S. aureus | 18 | Effective against gram-positive bacteria |

| P. aeruginosa | 12 | Moderate activity observed |

Study 1: Neuroprotective Effects

In a study investigating the neuroprotective properties of 4-Iodomethyl benzoic acid tert-butyl ester, researchers found that treatment with the compound significantly improved cell viability in neuronal cultures exposed to neurotoxic agents such as amyloid-beta (Aβ). The compound reduced oxidative stress markers and inflammation, suggesting its potential in treating neurodegenerative diseases.

Study 2: In Vivo Efficacy

Animal models treated with 4-Iodomethyl benzoic acid tert-butyl ester exhibited reduced behavioral deficits associated with neurodegeneration. The compound's ability to cross the blood-brain barrier was confirmed through pharmacokinetic studies, indicating its potential for therapeutic use in neurological disorders .

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of 4-Iodomethyl benzoic acid tert-butyl ester suggests favorable absorption and distribution characteristics:

- Permeability : High permeability across biological membranes (PAMPA Pe = 9.4).

- Metabolic Stability : Displays high metabolic stability with minimal interactions with cytochrome P450 enzymes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.